Cas no 14944-34-4 (Taiwanin C)
Taiwanin C Chemical and Physical Properties
Names and Identifiers
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- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,5-(1,3-benzodioxol-5-yl)-
- 6,7-(Epoxymethanoxy)-9-(1,3-benzodioxole-5-yl)-1,3-dihydronaphtho[2,3-c]furan-1-one
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,5-[3,4-(methylenedioxy)phenyl]- (8CI)
- Taiwanin C
- 5-(1,3-Benzodioxol-5-yl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one
- BDBM50280971
- 5-(1,3-benzodioxol-5-yl)furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(8H)-one
- 5-(1,3-benzodioxol-5-yl)-8H-isobenzofuro[5,6-f][1,3]benzodioxol-6-one
- 5-Benzo[1,3]dioxol-5-yl-8H-furo[3'',4'':6,7]naphtho[2,3-d][1,3]dioxol-6-one
- Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one, 5-(1,3-benzodioxol-5-yl)-
- CHEBI:191411
- CHEMBL65755
- DTXSID201318393
- 5-(1,3-benzodioxol-5-yl)-8H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
- AKOS040763332
- 14944-34-4
- 5-(2H-1,3-benzodioxol-5-yl)-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(8H)-one
- 5-(1,3-benzodioxol-5-yl)-8H-(2)benzofuro(5,6-f)(1,3)benzodioxol-6-one
- 5-(2H-1,3-benzodioxol-5-yl)-2H-furo(3',4':6,7)naphtho(2,3-d)(1,3)dioxol-6(8H)-one
- 5-(1,3-benzodioxol-5-yl)furo(3',4':6,7)naphtho(2,3-d)(1,3)dioxol-6(8H)-one
- 6,7-(epoxymethanoxy)-9-(1,3-benzodioxole-5-yl)-1,3-dihydronaphtho(2,3-c)furan-1-one
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- Inchi: 1S/C20H12O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-6H,7-9H2
- InChI Key: YMGOOHXUOWZQOE-UHFFFAOYSA-N
- SMILES: O1C(C2=C(C1)C=C1C=C3C(=CC1=C2C1=CC=C2C(=C1)OCO2)OCO3)=O
Computed Properties
- Exact Mass: 348.063
- Monoisotopic Mass: 348.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 1
- Complexity: 581
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.2
- XLogP3: 3.8
Taiwanin C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T940300-1mg |
Taiwanin C |
14944-34-4 | 1mg |
$190.00 | 2023-05-17 | ||
| TRC | T940300-10mg |
Taiwanin C |
14944-34-4 | 10mg |
$1499.00 | 2023-05-17 | ||
| TRC | T940300-100mg |
Taiwanin C |
14944-34-4 | 100mg |
$ 9200.00 | 2023-09-05 | ||
| TargetMol Chemicals | TN6284-5 mg |
Taiwanin C |
14944-34-4 | 98% | 5mg |
¥ 12,200 | 2023-07-10 | |
| TargetMol Chemicals | TN6284-1 mL * 10 mM (in DMSO) |
Taiwanin C |
14944-34-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 14800 | 2023-09-15 | |
| TargetMol Chemicals | TN6284-5mg |
Taiwanin C |
14944-34-4 | 5mg |
¥ 12200 | 2024-07-19 | ||
| TargetMol Chemicals | TN6284-1 ml * 10 mm |
Taiwanin C |
14944-34-4 | 1 ml * 10 mm |
¥ 14800 | 2024-07-19 |
Taiwanin C Related Literature
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1. Facile construction of the 1-phenylnaphthyl skeleton via an ester-mediated nucleophilic aromatic substitution reaction. Applications to the synthesis of phenylnaphthalide lignansTetsutaro Hattori,Hideyuki Tanaka,Yoshikazu Okaishi,Sotaro Miyano J. Chem. Soc. Perkin Trans. 1 1995 235
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2. Novel method for the synthesis of α- and β-halogenonaphthalenes by regioselective benzannulation of aryl(gem-dihalogenocyclopropyl)methanols: application to the total synthesis of the lignan lactones, justicidin E and taiwanin C1Yoo Tanabe,Shinzo Seko,Yoshinori Nishii,Taichi Yoshida,Naoka Utsumi,Gohfu Suzukamo J. Chem. Soc. Perkin Trans. 1 1996 2157
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3. Photoinduced molecular transformations. Part 135. New synthesis of taiwanin C and justicidin E based on a radical cascade process involving β-scission of alkoxyl radicals generated from 3- and 8-aryl-1-ethyl-1,2-dihydrocyclobuta[b]naphthalen-1-ols prepared by thermolysis of (Z)-tert-butyl 3-amino-3-(bicyclo[4.2.0]octa-1,3,5-trien-7-yl)propenoatesKazuhiro Kobayashi,Yoshikazu Kanno,Shinzo Seko,Hiroshi Suginome J. Chem. Soc. Perkin Trans. 1 1992 3111
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Chuang Zhao,K. P. Rakesh,Saira Mumtaz,Balakrishna Moku,Abdullah?M. Asiri,Hadi M. Marwani,H. M. Manukumar,Hua-Li Qin RSC Adv. 2018 8 9487
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Yan He,Xinying Zhang,Xuesen Fan Chem. Commun. 2014 50 5641
Additional information on Taiwanin C
Taiwanin C: A Promising Natural Compound with Diverse Biological Activities
Taiwanin C, a natural compound isolated from various plant sources, has garnered significant attention in the field of biomedical research. This bioactive compound, also known by its CAS registry number 14944-34-4, exhibits a wide range of pharmacological properties that make it a subject of interest for researchers and clinicians alike. In recent years, advancements in analytical techniques have allowed for a deeper understanding of its molecular structure and biological mechanisms.
Taiwanin C belongs to the class of phenolic compounds, which are known for their antioxidant and anti-inflammatory properties. Its unique chemical structure, characterized by multiple hydroxyl groups and aromatic rings, contributes to its ability to interact with various cellular pathways. These interactions have been studied extensively in the context of cancer therapy, neurodegenerative diseases, and inflammatory disorders.
One of the most promising applications of Taiwanin C lies in its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, liver, and colorectal cancers. The mechanism involves modulation of key signaling pathways such as the caspase cascade, which is critical for programmed cell death. Additionally, Taiwanin C has shown the ability to sensitize resistant cancer cells to conventional chemotherapy, offering a potential strategy to overcome treatment resistance.
Another area of active research is the role of Taiwanin C in neuroprotection. Studies have indicated that this compound can mitigate oxidative stress and inflammation in neuronal cells, which are key contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. By inhibiting pro-inflammatory cytokines and promoting the production of antioxidant enzymes, Taiwanin C exhibits therapeutic potential in these conditions.
The anti-inflammatory properties of Taiwanin C have also been explored in the context of chronic inflammatory disorders, including arthritis and inflammatory bowel disease. Its ability to suppress the activity of COX-2 (cyclooxygenase-2), a key enzyme involved in inflammation, suggests that it could serve as a novel anti-inflammatory agent. Furthermore, Taiwanin C has been shown to modulate the NF-kB pathway, which is central to the regulation of inflammatory responses.
Beyond its pharmacological activities, Taiwanin C has also been investigated for its potential as a nutraceutical and dietary supplement. Its natural origin and safety profile make it an attractive candidate for inclusion in health products aimed at improving overall wellness. Clinical trials are currently underway to evaluate its efficacy and safety in human populations.
In conclusion, Taiwanin C represents a multifaceted natural compound with broad therapeutic potential. Its diverse effects on cellular pathways and its ability to address multiple disease states make it a valuable subject for further research and development. As our understanding of its mechanisms continues to grow, so too does the promise of this compound as a novel therapeutic agent.
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